![molecular formula C26H20N4O B14142849 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one CAS No. 346456-76-6](/img/structure/B14142849.png)
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a phenyl group and a phenyldiazenyl group attached to a dihydroquinazolinone core, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One efficient method uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This catalyst facilitates the reaction under mild conditions, resulting in high yields of the desired product . Another approach employs a cross-linked poly(4-vinylpyridine) supported BF3 catalyst, which is inexpensive, reusable, and promotes the reaction in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound can leverage the same catalytic methods mentioned above, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalysts, such as the magnetic EDTA-coated copper-based nanocomposite, allows for easy separation and reuse of the catalyst, making the process more sustainable and economically viable .
化学反応の分析
Types of Reactions
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.
Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which retain the core structure but feature different substituents on the phenyl and phenyldiazenyl groups. These derivatives often exhibit enhanced or modified biological activities .
科学的研究の応用
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A simpler derivative with similar biological activities.
Quinazolin-4(3H)-one: An oxidized form with distinct properties.
2-aminobenzamide derivatives: Compounds with varying substituents on the benzamide group.
Uniqueness
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which combines a phenyl group and a phenyldiazenyl group with a dihydroquinazolinone core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
346456-76-6 |
|---|---|
分子式 |
C26H20N4O |
分子量 |
404.5 g/mol |
IUPAC名 |
2-phenyl-3-(4-phenyldiazenylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H20N4O/c31-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)30(26)22-17-15-21(16-18-22)29-28-20-11-5-2-6-12-20/h1-18,25,27H |
InChIキー |
LNNACELZOAWTTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


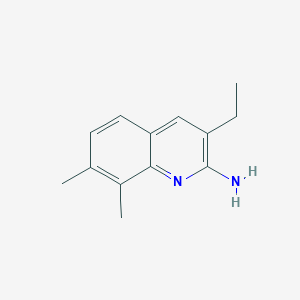
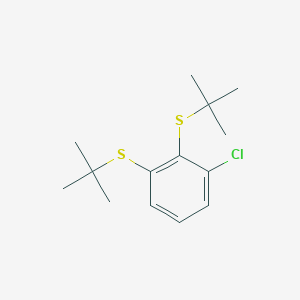
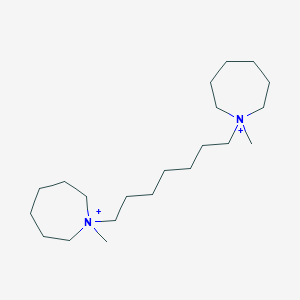
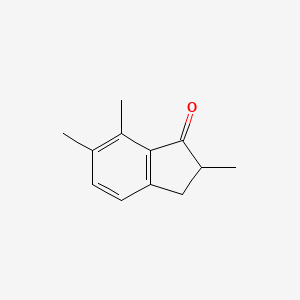
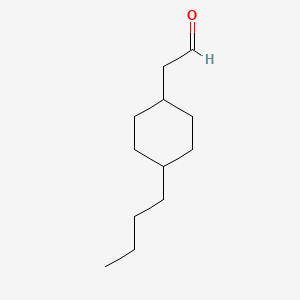
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
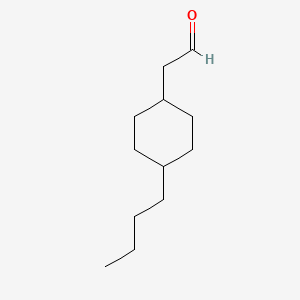
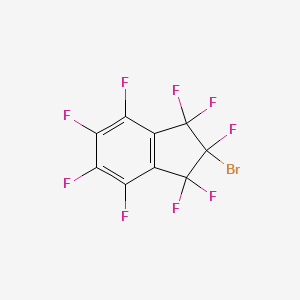

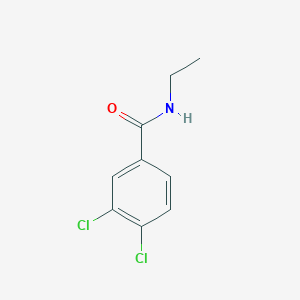
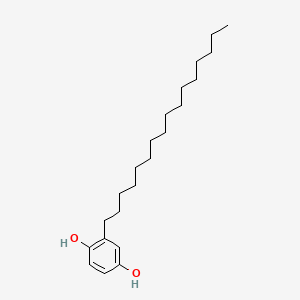
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
